tert-Butyl 7-methyl-1H-indole-1-carboxylate
Description
Chemical Structure and Properties tert-Butyl 7-methyl-1H-indole-1-carboxylate (CAS: 442910-62-5) is an N-Boc-protected indole derivative with a methyl substituent at the 7-position of the indole ring. Its molecular formula is C₁₄H₁₇NO₂, and it serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of small-molecule drugs targeting apoptosis inducers, kinase inhibitors, and boron-containing therapeutics . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic modifications, making it a versatile scaffold for further functionalization .
Properties
IUPAC Name |
tert-butyl 7-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWLUJSRNYWKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619228 | |
| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-62-5 | |
| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 7-methyl-1H-indole-1-carboxylate typically involves several steps, starting from commercially available starting materials. The reaction conditions often involve the use of reagents such as N,N-dimethylmethylene ammonium chloride in acetic acid and the elimination of protecting groups under specific conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylate group or other substituents on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-methyl-1H-indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects . The exact pathways and targets depend on the specific application and the modifications made to the indole structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of tert-butyl indole carboxylates is exemplified by their substituent-dependent reactivity and applications. Below is a comparative analysis of tert-butyl 7-methyl-1H-indole-1-carboxylate with related derivatives:
Table 1: Key Comparative Data of tert-Butyl Indole Carboxylates
Key Findings from Comparative Analysis
Substituent Position and Reactivity :
- The 7-methyl derivative exhibits steric shielding at the 7-position, reducing electrophilic attack at this site while enhancing reactivity at the 3- and 5-positions for further functionalization . In contrast, 7-bromo derivatives (e.g., CAS 1359828-88-8) are highly reactive in cross-coupling reactions due to the bromide’s leaving-group propensity .
- Boron-containing analogs (e.g., CAS 1256360-03-8) enable Suzuki-Miyaura couplings, critical for constructing biaryl structures in drug discovery .
Functional Group Influence :
- Aldehyde-substituted derivatives (e.g., CAS 1394899-06-9) facilitate condensation reactions, useful in synthesizing Schiff bases or heterocyclic extensions .
- Bromomethyl groups (e.g., CAS 442910-45-4) serve as alkylation agents, enabling carbon-carbon bond formation in prodrug synthesis .
Synthetic Utility: The mesylate group in (E)-tert-butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate acts as a superior leaving group compared to halides, enabling nucleophilic substitutions under milder conditions . Boc protection universally enhances solubility in nonpolar solvents, simplifying purification across derivatives .
Biological Activity
tert-Butyl 7-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 219.27 g/mol. Its structure features an indole ring, which is known for its pharmacological relevance. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that indole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including fungi and bacteria. The mechanism often involves interference with microbial enzyme systems or disruption of cell membrane integrity.
| Compound | Microbial Target | Inhibition Percentage |
|---|---|---|
| This compound | Candida albicans | 75% at 50 µg/mL |
| This compound | Staphylococcus aureus | 68% at 50 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been identified as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This inhibition can significantly affect drug metabolism and pharmacokinetics:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | 12.5 |
| CYP2C19 | Non-competitive | 15.0 |
Such interactions highlight the importance of understanding the compound's pharmacodynamics to avoid potential drug-drug interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indole Ring : Starting from simple aromatic precursors.
- Carboxylation : Introducing the carboxylate group through various methods such as carbon dioxide insertion or using carbonyl reagents.
- Protection Strategies : Utilizing tert-butyl groups to enhance stability during reactions.
Study on Antimicrobial Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The study demonstrated that this compound exhibited significant antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus. The results are summarized below:
| Study Reference | Organism Tested | Activity Observed |
|---|---|---|
| PMC11320660 | Candida albicans | Strong antifungal |
| PMC11107575 | Staphylococcus aureus | Moderate antibacterial |
Pharmacokinetic Profile
A pharmacokinetic study indicated that this compound has favorable absorption characteristics, with a calculated Log P value suggesting good membrane permeability:
| Parameter | Value |
|---|---|
| Log P (Octanol/Water) | 3.24 |
| Bioavailability | Estimated >70% |
This profile suggests potential for further development in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
